molecular formula C20H16N2O5S2 B254445 6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No. B254445
M. Wt: 428.5 g/mol
InChI Key: LITSDBFGXQJPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, commonly known as DMBCO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. DMBCO is a heterocyclic compound that belongs to the class of benzothiazole derivatives. It has a unique chemical structure that makes it an attractive candidate for scientific research.

Mechanism of Action

The mechanism of action of DMBCO is not fully understood. However, it has been proposed that DMBCO exerts its biological effects by modulating the activity of specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
DMBCO has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. DMBCO has also been reported to induce apoptosis (cell death) in cancer cells by activating specific signaling pathways. Additionally, DMBCO has been shown to inhibit the replication of certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

DMBCO has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It has also been shown to exhibit potent biological activities at low concentrations. However, DMBCO has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, DMBCO has not been extensively studied for its potential toxicity, which could be a concern for some researchers.

Future Directions

There are several future directions for research on DMBCO. One potential area of investigation is the development of DMBCO derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific enzymes and signaling pathways targeted by DMBCO, which could provide insights into its mechanism of action. Additionally, DMBCO could be investigated for its potential use as an imaging agent for detecting cancer cells in vivo. Overall, DMBCO has the potential to be a valuable research tool for investigating various biological processes and developing new therapeutic agents.

Synthesis Methods

DMBCO can be synthesized using various methods, including the reaction of 6-methylsulfonyl-1,3-benzothiazole-2-amine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of DMBCO with a yield of around 70%.

Scientific Research Applications

DMBCO has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. DMBCO has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use as an imaging agent for detecting cancer cells.

properties

Product Name

6,8-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Molecular Formula

C20H16N2O5S2

Molecular Weight

428.5 g/mol

IUPAC Name

6,8-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O5S2/c1-10-6-11(2)18-13(7-10)15(23)9-16(27-18)19(24)22-20-21-14-5-4-12(29(3,25)26)8-17(14)28-20/h4-9H,1-3H3,(H,21,22,24)

InChI Key

LITSDBFGXQJPOE-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C

Origin of Product

United States

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